molecular formula C13H15NO4 B3099520 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone CAS No. 1354025-34-5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B3099520
CAS No.: 1354025-34-5
M. Wt: 249.26 g/mol
InChI Key: KKGLSUFGUMIMAC-QHGLUPRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone (CAS: 1272966-06-9) is a heterocyclic compound featuring a 1,4-benzodioxane ring fused to a (S)-configured 3-hydroxypyrrolidine moiety via a ketone bridge. Its molecular formula is C₁₃H₁₅NO₄ (MW: 249.26 g/mol), with the SMILES notation O=C(C1COC2=CC=CC=C2O1)N3CC(O)CC3 . The compound is typically stored at room temperature and is synthesized via methods involving coupling reactions between benzodioxane-derived acid chlorides and substituted pyrrolidines .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2/t9-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGLSUFGUMIMAC-QHGLUPRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₁O₃
  • Molecular Weight : 257.29 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the benzo[b][1,4]dioxin core followed by the introduction of the pyrrolidine moiety.

1. Binding Affinity Studies

Research has shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit high binding affinities at various receptors. For example, a related compound demonstrated a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter, indicating strong interactions that could be leveraged for antidepressant effects .

2. Antidepressant-Like Effects

In pharmacological evaluations using animal models such as the tail suspension and forced swim tests, compounds similar to this compound have shown significant antidepressant-like effects. The best-performing derivatives exhibited greater efficacy than fluoxetine, a standard antidepressant .

3. Cytotoxicity Studies

Cytotoxicity assessments conducted on various cancer cell lines revealed that certain derivatives of this compound exhibit selective cytotoxic effects. For instance, compounds tested against HeLa and U87 cell lines showed IC50 values ranging from 93.7 µM to 322.8 µM . These findings suggest potential applications in cancer therapy.

Case Study 1: Antidepressant Activity

A study focused on synthesizing novel derivatives based on the benzo[b][1,4]dioxin scaffold reported that specific analogs displayed strong binding affinity to serotonin receptors and exhibited significant behavioral changes in rodent models indicative of antidepressant activity .

Case Study 2: Cancer Cell Line Testing

Another investigation evaluated the cytotoxic effects of several derivatives on normal and cancerous cell lines. The results indicated that while some compounds were effective against cancer cells, they maintained a higher IC50 against normal cells, suggesting a degree of selectivity that is desirable in anticancer drug development .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µM)Reference
5-HT1A Receptor Binding (Similar Derivative)96
Serotonin Transporter Binding (Similar Derivative)9.8
Cytotoxicity (HeLa) (Selected Derivative)93.7
Cytotoxicity (U87) (Selected Derivative)97.1

Comparison with Similar Compounds

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone (3.23bd)

  • Structure : The benzodioxane ring is linked to a piperidine group instead of hydroxypyrrolidine.
  • Synthesis : Prepared via coupling of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with piperidine, yielding 80% pure product .
  • Key Differences: Polarity: The absence of a hydroxyl group in piperidine reduces hydrophilicity compared to the target compound.

(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone

  • Structure : Piperazine replaces the hydroxypyrrolidine group.
  • Properties : Piperazine’s basicity and ability to form hydrogen bonds may enhance solubility but reduce metabolic stability compared to the hydroxylated pyrrolidine .

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone

  • Structure : Enantiomer of the target compound with (R)-configuration at the pyrrolidine hydroxyl group.

Analogues with Heterocyclic Modifications

Thiazole-Fused Derivatives (e.g., Compounds 12w, 12z, 12e)

  • Examples: (S)-(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12w) (4-Amino-2-((6-methoxypyridin-3-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12z)
  • Synthesis : Prepared via coupling of thiosemicarbazides or substituted amines with benzodioxane intermediates, yielding 26–49% .
  • Key Differences :
    • Bioactivity : Thiazole derivatives in are designed as CDK9 inhibitors, suggesting divergent therapeutic applications compared to the target compound.
    • Molecular Weight : Higher MW (e.g., 12w: ~400 g/mol) may reduce bioavailability.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3.23bd 12w
Molecular Weight (g/mol) 249.26 273.30 ~400
Hydroxyl Groups 1 0 0
Synthetic Yield (%) Not reported 80 49
LogP (Predicted) ~1.5 ~2.0 ~3.2

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

Q. What experimental designs address discrepancies in biological activity across in vitro vs. in vivo studies?

  • Controlled variable testing : Isolate metabolic instability (e.g., hepatic cytochrome P450-mediated oxidation of the benzodioxin ring) using liver microsomal assays.
  • Dose-response profiling : Compare IC₅₀ values in cell-based assays versus pharmacokinetic data in animal models to identify bioavailability bottlenecks . Example contradiction analysis:
Assay TypeIC₅₀ (µM)Bioavailability (%)
In vitro0.8N/A
In vivo12.56.2

Q. How does stereochemistry at the (S)-3-hydroxypyrrolidine moiety influence target binding?

  • Molecular docking : Compare binding affinities of (S)- vs. (R)-enantiomers to dopamine D₂-like receptors using X-ray crystallography data.
  • Free energy perturbation (FEP) : Quantify ΔΔG values for enantiomer-protein interactions to explain selectivity differences .

Q. What methodologies resolve conflicting data on off-target effects in polypharmacology studies?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target interactions (e.g., unintended kinase inhibition).
  • CRISPR-Cas9 screens : Validate phenotypic effects by knocking out suspected off-target proteins in cellular models .

Methodological Guidelines

  • Stereochemical integrity : Use chiral auxiliaries during synthesis to prevent racemization .
  • Data validation : Replicate key findings across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo toxicity testing (e.g., OECD 423 for acute oral toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.